molecular formula C19H17N5O4S2 B2600756 N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351634-40-6

N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2600756
CAS No.: 1351634-40-6
M. Wt: 443.5
InChI Key: NWUQBUBJBLVJAD-UHFFFAOYSA-N
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Description

N-(5-((3-Acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine scaffold. The structure includes a sulfonyl group at the 5-position, substituted with a 3-acetylphenyl moiety, and a pyrazine-2-carboxamide group at the 2-position of the thiazole ring.

Properties

IUPAC Name

N-[5-(3-acetylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c1-12(25)13-3-2-4-14(9-13)30(27,28)24-8-5-15-17(11-24)29-19(22-15)23-18(26)16-10-20-6-7-21-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUQBUBJBLVJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Thiazolopyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Attachment of the Acetylphenyl Sulfonyl Group: The acetylphenyl sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Formation of the Pyrazine Ring: The pyrazine ring is typically formed through a condensation reaction involving appropriate diamines and diketones.

    Final Coupling: The final step involves coupling the pyrazine ring with the thiazolopyridine ring, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s closest structural analog, N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide (), shares the thiazolo[5,4-c]pyridine core but differs in two critical regions:

Sulfonyl Substituent :

  • Target Compound : 3-Acetylphenyl (electron-withdrawing acetyl group).
  • Analog () : 3-Chloro-4-fluorophenyl (stronger electron-withdrawing halogens).

R-Group on Thiazole: Target Compound: Pyrazine-2-carboxamide (bulky, planar aromatic system). Analog (): Acetamide (smaller, non-aromatic group).

Physicochemical Properties

Property Target Compound Analog ()
Molecular Weight (g/mol) ~475.5 (estimated) ~443.9 (calculated)
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity due to halogens)
Solubility Moderate (polar pyrazine enhances solubility) Lower (halogens increase hydrophobicity)

Pharmacological Implications

  • Target Affinity : The pyrazine-2-carboxamide group in the target compound may enhance binding to enzymes with aromatic pockets (e.g., kinases) compared to the acetamide in .
  • Metabolic Stability : The acetyl group on the phenyl ring (target) is more metabolically labile than the chloro-fluoro substituents (), which resist oxidative degradation.

Biological Activity

N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This compound is synthesized through a multi-step process involving the reaction of various precursors including pyrazine derivatives and thiazole frameworks. The synthesis typically involves the use of coupling reagents and conditions that facilitate the formation of the sulfonamide group.

Biological Activity

1. Antimycobacterial Activity

Recent studies have indicated that derivatives of pyrazine-2-carboxamides exhibit promising antimycobacterial activity. For instance, compounds structurally related to this compound have been evaluated against Mycobacterium tuberculosis and other mycobacterial strains. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported in the micromolar range, indicating effective inhibition of bacterial growth .

CompoundMIC (µg/mL)Selectivity Index
3c3.91>38
4e0.78>20

2. Cytotoxicity

The cytotoxic effects of these compounds were assessed using human liver hepatocellular carcinoma (HepG2) cell lines. Compounds with low cytotoxicity alongside significant antimycobacterial activity are particularly valuable in drug development .

3. Antioxidant Activity

In addition to antimycobacterial properties, some pyrazine derivatives have shown antioxidant activity. The antioxidant capacity was measured using assays such as ABTS and DPPH methods. Certain derivatives demonstrated good inhibition of oxidative stress markers .

Case Studies

Case Study 1: Structural Modifications and Biological Impact

A study evaluated various structural modifications on pyrazine derivatives to enhance their biological activity. It was found that modifications at position 5 of the pyrazine ring significantly influenced both antimycobacterial and cytotoxic properties. This highlights the importance of chemical structure in determining biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes involved in bacterial metabolism. The results suggested that specific substitutions could enhance binding interactions with GlcN-6-P synthase, which is implicated in bacterial cell wall synthesis .

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